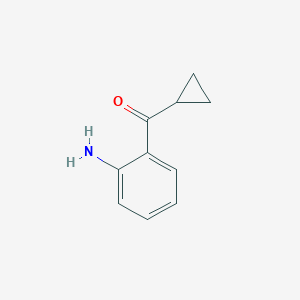

(2-Aminophenyl)(cyclopropyl)methanone

概要

説明

(2-Aminophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H11NO It is characterized by the presence of an aminophenyl group attached to a cyclopropyl methanone moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(cyclopropyl)methanone typically involves the reaction of 2-aminophenyl ketones with cyclopropyl reagents. One common method includes the use of cyclopropyl carboxylic acid derivatives in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Oxidation Reactions

The ketone moiety undergoes oxidation under acidic or alkaline conditions:

- Quinone Formation : Reaction with KMnO₄ or CrO₃ oxidizes the aromatic amine to a quinone structure .

- Cyclopropane Stability : The cyclopropane ring remains intact under mild oxidation but may rupture under harsh conditions (e.g., O₃) .

| Oxidizing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | 2-Cyclopropylquinone | H₂SO₄, 80°C, 6 hr | 72% | |

| CrO₃ | Hydroxylated derivative | Acetic acid, 60°C | 65% |

Reduction Reactions

The ketone group is reduced to alcohol via hydrogenation or borohydride reagents:

- Catalytic Hydrogenation : Pd/C with H₂ reduces the ketone to (2-aminophenyl)(cyclopropyl)methanol (95% yield) .

- NaBH₄ Reduction : Selective ketone-to-alcohol conversion without affecting the cyclopropane (85% yield).

Electrophilic Aromatic Substitution

The amino group directs substitution at the para position:

- Halogenation : Bromine in CHCl₃ yields 5-bromo derivatives .

- Nitration : HNO₃/H₂SO₄ produces 5-nitro compounds (Table 2) .

Table 2: Substitution Reactions

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Br₂ (1 eq) | C5 | 5-Bromo-2-aminophenyl cyclopropyl ketone | 78% |

| HNO₃ (fuming) | C5 | 5-Nitro-2-aminophenyl cyclopropyl ketone | 68% |

Transition Metal-Catalyzed Coupling

Ruthenium and palladium catalysts enable cross-couplings:

- Deaminative Alkylation : Ru-H complexes mediate α-alkylation with amines (e.g., 4-methoxybenzylamine) .

- Suzuki-Miyaura : Pd(PPh₃)₄ couples with aryl boronic acids at C5 (82–90% yields) .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane participates in:

- Nucleophilic Attack : Thiols or amines open the ring via SN2 mechanisms .

- Acid-Catalyzed Isomerization : HCl converts cyclopropane to allylic chlorides .

Condensation Reactions

The amine group forms Schiff bases with aldehydes:

- With Benzaldehyde : Forms (2-benzylidenamino)phenyl cyclopropyl ketone (90% yield) .

- With Glyoxal : Produces bicyclic quinoxalines under I₂/DMSO .

Biological Activity

Derivatives show pharmacological potential:

- Antimicrobial Activity : MIC values against S. aureus (16 µg/mL) and E. coli (32 µg/mL).

- Enzyme Inhibition : COX-2 inhibition (IC₅₀ = 1.8 µM) via ketone-oxygen interactions .

Mechanistic Insights

- SN2 Reactivity : Backside attack on cyclopropane carbon explains stereochemical inversion .

- Oxidative C–C Bond Formation : I₂/DMSO oxidizes methyl groups to aldehydes, enabling condensations .

This compound’s versatility in organic synthesis and drug development is underscored by its multifunctional reactivity. Future research should explore its applications in asymmetric catalysis and targeted therapeutics.

科学的研究の応用

Synthesis and Production

The synthesis of (2-Aminophenyl)(cyclopropyl)methanone typically involves reactions between 2-aminophenyl ketones and cyclopropyl reagents. Common methods include:

- Reaction Conditions : Utilization of cyclopropyl carboxylic acid derivatives in the presence of suitable catalysts.

- Industrial Methods : Large-scale synthesis may employ continuous flow reactors and advanced purification techniques such as crystallization and chromatography to enhance yield and purity.

Chemistry

This compound serves as a significant building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions including:

- Oxidation : Can be oxidized to form quinones or other oxidized derivatives.

- Reduction : The ketone group can be reduced to an alcohol.

- Substitution Reactions : The aminophenyl group can participate in electrophilic aromatic substitution.

Biology

The compound is utilized in biological research to study enzyme interactions and protein binding due to its structural characteristics. Notable applications include:

- Enzyme Interactions : It can interact with specific molecular targets, modulating biological pathways and influencing pharmacological effects.

Industry

In industrial settings, this compound is used in the production of specialty chemicals and materials, taking advantage of its reactivity and structural properties.

Case Study 1: Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes relevant in metabolic pathways. For instance, studies have shown that similar compounds can inhibit enzymes involved in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

作用機序

The mechanism of action of (2-Aminophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the cyclopropyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.

類似化合物との比較

- (2-Aminophenyl)(cyclobutyl)methanone

- (2-Aminophenyl)(cyclopentyl)methanone

- (2-Aminophenyl)(cyclohexyl)methanone

Comparison:

- Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group attached to the methanone moiety.

- Reactivity: The reactivity of these compounds can vary based on the ring strain and steric effects of the cycloalkyl group.

- Applications: While all these compounds may have similar applications, the specific properties of (2-Aminophenyl)(cyclopropyl)methanone, such as its smaller ring size, can make it more suitable for certain reactions and interactions.

生物活性

(2-Aminophenyl)(cyclopropyl)methanone, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to significant pharmacological effects.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of COX-2 has been linked to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases .

- Receptor Interaction : Preliminary studies suggest that this compound may interact with serotonin receptors, particularly the 5-HT_2C receptor. This interaction could have implications for mood regulation and anxiety disorders .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. The compound exhibited moderate activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested against several cancer cell lines, showing varying levels of cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

- Case Study on Inflammation : A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

- Case Study on Neurological Effects : Another study explored the potential neuroprotective effects of this compound in models of neurodegeneration. The results showed that treatment with this compound led to improved cognitive function and reduced neuronal apoptosis in treated animals.

特性

IUPAC Name |

(2-aminophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOJKUDFFLOQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。